molecular formula C8H18ClN3O B2731460 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 2413898-19-6

1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2731460
CAS RN: 2413898-19-6
M. Wt: 207.7
InChI Key: IEXLKUJTTDIYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 148716-35-2 . It has a molecular weight of 171.24 and its IUPAC name is 2-(4-acetyl-1-piperazinyl)ethanamine . It is in the form of oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 . This code provides a specific string of characters that represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 171.24 . The physical form of the compound is oil .

Scientific Research Applications

Anti-HIV Activity

Nitroimidazoles research highlights the synthesis of derivatives involving 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride for developing new non-nucleoside reverse transcriptase inhibitors targeting HIV. This includes efforts to produce compounds with enhanced anti-HIV-1 and anti-HIV-2 activities by modifying the molecule to include various substituents aiming at improving efficacy against the virus in MT-4 cells (Al-Masoudi et al., 2007).

Antimicrobial and Antifungal Studies

Research has also focused on the antimicrobial potential of derivatives, including studies on transition metal dithiocarbamate complexes bearing the compound, showing medium to very strong fluorescence and significant antibacterial activity against pathogens like S. aureus and B. subtilis, and antifungal activity against strains like C. albicans and A. niger. These findings suggest the compound’s utility in developing antibacterial and antifungal agents with potential applications in treating infections (Verma & Singh, 2015).

Anticancer Applications

Derivatives of this compound have been investigated for their anticancer properties, particularly against breast cancer cells. A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety showed promising antiproliferative agents in comparison with cisplatin, indicating the compound’s role in synthesizing potential anticancer agents (Yurttaş et al., 2014).

Electrochemical Synthesis Applications

Electrochemical synthesis studies utilizing this compound have led to the development of new phenylpiperazine derivatives through environmentally friendly methods. This showcases the compound’s versatility in synthesizing new molecules with potential biological activities via green chemistry approaches (Nematollahi & Amani, 2011).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSSTUXZMKJAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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